molecular formula C5H6ClN3O2 B15071813 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15071813
M. Wt: 175.57 g/mol
InChI Key: LZGMBRCASJZFKT-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1432747-14-2) is a high-purity chemical compound with a molecular formula of C 5 H 6 ClN 3 O 2 and a molecular weight of 175.57 g/mol . This organochloride serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery research. Derivatives of the 1,2,3-triazole scaffold, such as this compound, are the subject of extensive investigation due to their wide range of pharmacological activities. Scientific literature indicates that 1,2,3-triazole analogues are explored for their potential as antimicrobial , analgesic, anti-inflammatory, anticonvulsant, and anticancer agents . The structure of this compound, featuring both a carboxylic acid and a chlorine substituent, makes it a suitable intermediate for further chemical modifications, such as the synthesis of novel amide derivatives or other functionalized triazoles aimed at developing new bioactive molecules . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

5-chloro-1-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C5H6ClN3O2/c1-2-9-4(6)3(5(10)11)7-8-9/h2H2,1H3,(H,10,11)

InChI Key

LZGMBRCASJZFKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of the Triazole Core : Ethyl hydrazine reacts with chloroacetyl chloride in tetrahydrofuran at 0–5°C, forming an intermediate hydrazide.
  • Cyclization and Chlorination : Intramolecular cyclization under reflux (40–50°C) yields the triazole ring with the chloro substituent at position 5.

The process employs alcohols (e.g., methanol, ethanol) or esters (ethyl acetate) as solvents, with yields of 78–82% after vacuum drying. Critical to success is the slow addition of chloroacetyl chloride to prevent exothermic side reactions.

Grignard-Mediated Carboxylation

Derived from US20180029999A1, this route utilizes 1-ethyl-4,5-dibromo-1H-1,2,3-triazole as the starting material. The method features two sequential Grignard reactions:

Stepwise Functionalization

  • Bromine Substitution : The dibromo compound reacts with isopropylmagnesium chloride in tetrahydrofuran at -78°C, replacing the 4-bromo group with a carboxylate via CO₂ insertion.
  • Methylation and Separation : Selective methylation of the 5-bromo intermediate with methyl iodide isolates the desired product from byproducts.

Reaction conditions require precise temperature control (-78°C for Grignard formation, 20–25°C for carboxylation) and yield 65–70% after purification. Challenges include managing the hygroscopic nature of Grignard reagents and avoiding overalkylation.

Halogen Exchange from Bromo Precursors

Inspired by CN106187894A, this method adapts pyrazole chlorination techniques to triazoles. While the original patent focuses on pyrazole derivatives, analogous conditions apply:

Chlorination Protocol

  • Bromo Intermediate Preparation : 1-Ethyl-5-bromo-1H-1,2,3-triazole-4-carboxylic acid is synthesized via Ullmann coupling or nucleophilic substitution.
  • Chlorine Introduction : Treatment with concentrated hydrochloric acid (35–40%) and hydrogen peroxide (30–35%) at 50–70°C replaces bromine with chlorine.

Yields reach 85–90% after washing with sodium sulfite and sodium carbonate to remove residual bromine. The method’s scalability is enhanced by using dichloroethane as a solvent, which facilitates phase separation during workup.

Purification and Optimization Techniques

All routes necessitate rigorous purification to achieve pharmaceutical-grade purity. Common steps include:

  • Liquid-Liquid Extraction : Ethyl acetate/water systems remove polar impurities.
  • Crystallization : Cooling reaction mixtures to -5°C precipitates the product.
  • Vacuum Distillation : Isolates the compound from high-boiling solvents like diethylene glycol dimethyl ether.

Notably, WO2014089728A1 reports a final purity of 95% using a combination of sodium sulfite washes and anhydrous sodium sulfate drying.

Industrial-Scale Production Considerations

For large-scale synthesis, key factors include:

  • Solvent Recovery : Recycling tetrahydrofuran and dichloroethane reduces costs.
  • Catalyst Efficiency : Copper(I) iodide (0.5–1 mol%) in cyclization reactions minimizes metal residues.
  • Safety Protocols : Substituting dimethyl sulfate with dimethyl carbonate (as in CN106187894A) mitigates toxicity risks.

Continuous flow reactors are recommended for Grignard-mediated routes to enhance mixing and temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions, enabling derivatization:

Reaction TypeReagents/ConditionsProductSource
Aryl substitutionCu catalyst, aryl boronic acid5-Aryl-1-ethyl-triazole-4-carboxylic acid
AlkoxylationNaOR (R = alkyl), polar aprotic solvent5-Alkoxy-triazole derivative
AminationNH3 or amines, heating5-Amino-triazole analog

Copper-catalyzed reactions (e.g., Ullmann or Suzuki-Miyaura couplings) facilitate aryl group introduction at position 5 . Alkoxylation proceeds via SN2 mechanisms in polar solvents like DMF.

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Table 2: Transformations at the Carboxylic Acid Position

ReactionReagentsProductNotes
EsterificationROH, H2SO4 or DCCEthyl/methyl ester derivativesImproved lipophilicity
Amide formationSOCl2 + amineTriazole-4-carboxamideBioactive intermediates
Salt formationNaOH or NaHCO3Sodium/potassium saltsEnhanced solubility

Ester derivatives (e.g., ethyl esters) are synthesized via acid-catalyzed alcohol reactions , while amides form via activated intermediates like acyl chlorides .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

ConditionsTemperature (°C)CatalystProductApplication
Pyrolysis150–200None5-Chloro-1-ethyl-1H-1,2,3-triazoleSimplifies structure
Metal-catalyzed80–120Cu/Ag nanoparticlesSame as aboveEfficient at lower temps

Decarboxylation generates the parent triazole, useful for further functionalization at position 4.

Cycloaddition and Cross-Coupling Reactions

The triazole ring participates in click chemistry and metal-mediated couplings:

Table 3: Cycloaddition and Coupling Applications

Reaction TypePartnersConditionsProduct Use
Huisgen cycloadditionTerminal alkynesCu(I), room tempBioconjugation tags
Suzuki-MiyauraAryl boronic acidsPd catalyst, aqueous baseExtended π-systems

Click chemistry modifications enable bioconjugation, while Suzuki couplings extend aromaticity for material science applications .

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Antifungal activity : Ester derivatives exhibit improved membrane permeability.

  • Enzyme inhibition : 5-Aryl analogs demonstrate carbonic anhydrase-II inhibition (IC50: 13.8–35.7 µM) .

Scientific Research Applications

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Positional Isomerism
  • 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 860751-24-2, ): Substituents: Carboxylic acid at position 5 (vs. Molecular weight: 141.13 g/mol (C₅H₇N₃O₂). Key difference: The positional shift of the carboxylic acid group alters dipole moments and hydrogen-bonding capabilities .
Chloro vs. Methyl Substituents
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ():
    • Substituents: Methyl at position 5 and thiazolyl at position 1.
    • Molecular weight: 210.21 g/mol (C₇H₆N₄O₂S).
    • Key feature: The methyl group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This affects acidity and bioactivity .
Pyrazole Analogs
  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 131797-35-8, ):
    • Substituents: Pyrazole core (two nitrogen atoms) vs. triazole (three nitrogen atoms).
    • Molecular weight: 208.56 g/mol (C₆H₅ClF₂N₂O₂).
    • Key difference: Pyrazoles exhibit distinct electronic properties and reduced aromatic stabilization compared to triazoles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted LogP Solubility Key Feature
Target compound 175.57 ~1.5 Moderate in polar solvents Chloro enhances acidity
1-Ethyl-triazole-5-carboxylic acid 141.13 ~0.8 Higher solubility No chloro, lower steric hindrance
5-Chloro-3-(difluoromethyl)-pyrazole-4-COOH 208.56 ~2.3 Low solubility Pyrazole core, hydrophobic CF₃ group

Biological Activity

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into the compound's biological activity, including its antifungal, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by a triazole ring structure with a chloro substituent at the 5-position and a carboxylic acid functional group at the 4-position. Its molecular formula is C5H6ClN3O2C_5H_6ClN_3O_2 with a molecular weight of 175.57 g/mol. The presence of these functional groups contributes significantly to its reactivity and biological activity .

Biological Activities

Antifungal Properties:
this compound exhibits notable antifungal activity. Research indicates that it can inhibit fungal growth by disrupting cellular processes essential for fungal survival. This makes it a candidate for development as a fungicide in agricultural applications .

Antimicrobial Activity:
The compound also shows potential antimicrobial properties. Its structural similarity to other triazole derivatives suggests that it may interact with various microbial targets, leading to inhibition of growth. Studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as an antibiotic agent .

Anticancer Potential:
Recent investigations have highlighted the anticancer potential of triazole-containing compounds. The ability of this compound to interact with enzymes and receptors involved in cancer cell proliferation has been noted. Molecular docking studies suggest that this compound could bind effectively to targets such as DNA gyrase, which is crucial for DNA replication in cancer cells .

The mechanism by which this compound exerts its biological effects typically involves interference with cellular processes in pathogens. For antifungal activity, it may inhibit ergosterol biosynthesis or disrupt cell wall integrity. In the case of antimicrobial action, it likely affects bacterial cell division or protein synthesis pathways .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antifungal Efficacy:
    • A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
  • Antimicrobial Testing:
    • In vitro assays revealed that the compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were recorded at 6.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications .
  • Anticancer Studies:
    • Molecular dynamics simulations and docking studies indicated that this compound could serve as a promising scaffold for developing new anticancer agents due to its ability to inhibit critical enzymes involved in cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
5-Chloro-1-propyl-1H-1,2,3-triazole-4-carboxylic acidTriazole derivativePropyl group instead of ethyl
5-Fluoro-1-methyl-1H-1,2,3-triazole-4-carboxylic acidTriazole derivativeFluorine substituent enhances bioactivity
4-Amino-5-chloro-1H-1,2,3-triazoleTriazole derivativeAmino group provides different reactivity

These compounds share structural similarities but differ in their substituents and functional groups, which significantly influence their biological activities .

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